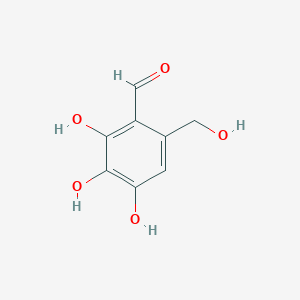![molecular formula C18H16N2O2 B075654 2-Oxazolin-5-one, 4-[p-(dimethylamino)benzylidene]-2-phenyl- CAS No. 1564-29-0](/img/structure/B75654.png)
2-Oxazolin-5-one, 4-[p-(dimethylamino)benzylidene]-2-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Oxazolin-5-one, 4-[p-(dimethylamino)benzylidene]-2-phenyl- is a heterocyclic compound that belongs to the oxazoline family. This compound is characterized by a five-membered ring containing both nitrogen and oxygen atoms.
Preparation Methods
The synthesis of 2-Oxazolin-5-one, 4-[p-(dimethylamino)benzylidene]-2-phenyl- can be achieved through several routes. One common method involves the Erlenmeyer-Plöchl azlactone synthesis, which typically uses amino acids or their derivatives as starting materials. The reaction conditions often include the use of acetic anhydride and a base such as sodium acetate .
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of advanced catalysts and controlled temperature and pressure conditions to facilitate the reaction .
Chemical Reactions Analysis
2-Oxazolin-5-one, 4-[p-(dimethylamino)benzylidene]-2-phenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxazolone derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced oxazoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzylidene position, where reagents like halogens or alkyl groups can be introduced
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolone derivatives, while reduction can produce various reduced oxazoline compounds .
Scientific Research Applications
2-Oxazolin-5-one, 4-[p-(dimethylamino)benzylidene]-2-phenyl- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex heterocyclic compounds.
Biology: This compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its use in drug development, particularly for its potential as a pharmacophore in designing new therapeutic agents.
Mechanism of Action
The mechanism of action of 2-Oxazolin-5-one, 4-[p-(dimethylamino)benzylidene]-2-phenyl- involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar compounds to 2-Oxazolin-5-one, 4-[p-(dimethylamino)benzylidene]-2-phenyl- include other oxazoline derivatives such as:
- 2-Oxazolin-5-one, 4-benzylidene-2-phenyl-
- 2-Oxazolin-5-one, 4-(4-methoxybenzylidene)-2-phenyl-
- 2-Oxazolin-5-one, 4-(4-chlorobenzylidene)-2-phenyl-
These compounds share a similar core structure but differ in the substituents attached to the benzylidene group. The uniqueness of 2-Oxazolin-5-one, 4-[p-(dimethylamino)benzylidene]-2-phenyl- lies in its specific substituents, which can influence its chemical reactivity and biological activity .
Properties
IUPAC Name |
(4E)-4-[[4-(dimethylamino)phenyl]methylidene]-2-phenyl-1,3-oxazol-5-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2/c1-20(2)15-10-8-13(9-11-15)12-16-18(21)22-17(19-16)14-6-4-3-5-7-14/h3-12H,1-2H3/b16-12+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVIKVHOLUBDIRH-FOWTUZBSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=C2C(=O)OC(=N2)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C/2\C(=O)OC(=N2)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![4-[bis[4-[benzyl(methyl)amino]phenyl]-hydroxymethyl]-1,5-dimethyl-2-phenylpyrazol-3-one](/img/structure/B75590.png)
![(3R,4aR,6aS,10aS,10bR)-3-ethenyl-3,4a,7,7,10a-pentamethyl-1,2,5,6,6a,8,10,10b-octahydrobenzo[f]chromen-9-one](/img/structure/B75592.png)


